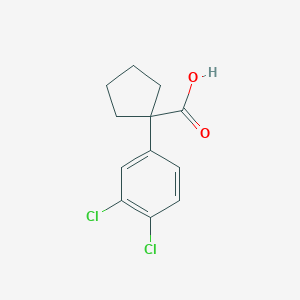

1-(3,4-DICHLOROPHENYL)CYCLOPENTANECARBOXYLIc acid

Description

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O2/c13-9-4-3-8(7-10(9)14)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVJTQGEWALLOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid can be achieved through several methods. One common synthetic route involves the reaction of 3,4-dichlorobenzyl chloride with cyclopentanone in the presence of a base to form the corresponding cyclopentyl ketone. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide, followed by acidic hydrolysis to yield the desired carboxylic acid.

Industrial production methods may involve the use of palladium-catalyzed hydrocarboxylation of cyclopentene with carbon monoxide and water, followed by chlorination to introduce the dichlorophenyl group.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes standard esterification under acidic or catalytic conditions.

Key Mechanistic Insight: Protonation of the hydroxyl group facilitates nucleophilic attack by the alcohol, followed by water elimination .

Amide Formation

Reaction with amines produces substituted amides, a critical step in pharmaceutical intermediate synthesis.

| Amine | Coupling Agent | Product | Purity | Reference |

|---|---|---|---|---|

| Ammonia (g) | DCC, DMAP | 1-(3,4-Dichlorophenyl)cyclopentanecarboxamide | 90 | |

| Benzylamine | EDCI/HOBt | N-Benzyl-1-(3,4-dichlorophenyl)cyclopentanecarboxamide | 87 |

Industrial Note: Continuous flow reactors improve scalability and reduce side-product formation during amide coupling .

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:

Electrophilic Aromatic Substitution

The 3,4-dichlorophenyl group directs further substitution meta to existing chlorine atoms:

Cyclopentane Ring Functionalization

The strained cyclopentane ring undergoes selective oxidation:

Halogen Exchange Reactions

The aryl chlorine atoms participate in Ullmann-type couplings:

| Reagent System | Conditions | Product | Efficiency | Reference |

|---|---|---|---|---|

| CuI, Phenanthroline | DMF, 120°C | 1-(3,4-Difluorophenyl)cyclopentanecarboxylic acid | 40% F substitution |

Critical Stability Considerations

Applications De Recherche Scientifique

Chemistry

1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Synthesis of Derivatives : It can be utilized to synthesize more complex organic molecules through reactions such as:

Biological Research

The compound has potential applications in biological studies , particularly in enzyme inhibition and receptor binding due to its structural similarities to biologically active molecules. This makes it suitable for:

- Drug Development : Investigating its efficacy as a pharmaceutical agent targeting specific biological pathways.

- Biochemical Assays : Utilizing its properties in assays for studying enzyme activity or receptor interactions .

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties can be harnessed to create:

- Polymers and Resins : Incorporating the compound into polymer formulations to enhance material properties.

- Additives in Chemical Processes : Utilizing its reactivity in various chemical manufacturing processes .

Study 1: Synthesis and Characterization

A study focusing on the synthesis of this compound demonstrated an efficient synthetic route involving the reaction of 3,4-dichlorobenzyl chloride with cyclopentanone. The resulting product was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity.

Research assessing the biological activity of this compound indicated its potential as an inhibitor for specific enzymes involved in metabolic pathways. In vitro assays showed significant inhibition rates compared to control compounds, suggesting its utility in further pharmacological studies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for organic synthesis; involved in nucleophilic substitution, oxidation, and reduction reactions. |

| Biology | Potential drug candidate; studies on enzyme inhibition and receptor binding. |

| Industry | Production of specialty chemicals; used in polymer formulations and as chemical additives. |

Mécanisme D'action

The mechanism of action of 1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The cyclopentanecarboxylic acid moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and stability.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1-(3-Chlorophenyl)cyclopropanecarboxylic Acid

- Structure : Cyclopropane ring with a single 3-chlorophenyl substituent and a carboxylic acid group.

- Reduced halogenation (mono- vs. di-chloro) decreases lipophilicity and electronic effects, which may lower bioavailability or target affinity.

- Applications : Used as a synthetic intermediate in pharmaceuticals, with its cyclopropane moiety often exploited for metabolic stability .

1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic Acid

- Structure : Cyclopentane ring with a 3,4-dimethylbenzenesulfonyl group.

- Key Differences :

- Sulfonyl group enhances polarity and hydrogen-bonding capacity, contrasting with the electron-withdrawing chlorine atoms in the target compound.

- Methyl substituents increase steric bulk but lack the electronegativity of chlorine, altering interactions with hydrophobic binding pockets.

- Applications : Likely employed in medicinal chemistry for sulfonamide-based drug design, leveraging sulfonyl groups for protease inhibition .

Urea Derivatives (e.g., Linuron, Monolinuron)

- Structure : 3,4-Dichlorophenyl group attached to a urea scaffold.

- Key Differences :

- Urea functional group enables hydrogen bonding, unlike the carboxylic acid in the target compound.

- Broader agrochemical applications (e.g., herbicides) due to urea’s ability to disrupt photosynthesis.

- Research Findings : Linuron exhibits herbicidal activity by inhibiting photosystem II, a mechanism distinct from carboxylic acid derivatives .

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid

- Structure : Cyclopropane ring with dichlorovinyl and dimethyl substituents.

- Key Differences :

- Dichlorovinyl group introduces conjugated double bonds, enhancing reactivity and photostability.

- Cyclopropane-carboxylic acid structure is a hallmark of pyrethroid insecticides (e.g., permethrin), differing from the cyclopentane-based target compound.

- Applications : Used in insecticide formulations, leveraging cyclopropane’s stability and dichlorovinyl’s insecticidal activity .

Physicochemical and Functional Comparison

| Compound | Molecular Formula | Key Substituents | LogP (Estimated) | Applications |

|---|---|---|---|---|

| 1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid | C₁₂H₁₀Cl₂O₂ | 3,4-Cl₂, cyclopentane | ~3.5 | Agrochemical intermediates |

| 1-(3-Chlorophenyl)cyclopropanecarboxylic acid | C₁₀H₉ClO₂ | 3-Cl, cyclopropane | ~2.8 | Pharmaceutical synthesis |

| 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid | C₁₄H₁₈O₄S | 3,4-(CH₃)₂, SO₂ | ~1.2 | Enzyme inhibition studies |

| Linuron | C₉H₁₀Cl₂N₂O₂ | 3,4-Cl₂, urea | ~3.0 | Herbicide (photosystem II inhibitor) |

| 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | C₈H₁₀Cl₂O₂ | Cl₂-vinyl, cyclopropane | ~4.0 | Insecticide precursor |

Research Findings and Mechanistic Insights

- Chlorination Impact : The 3,4-dichlorophenyl group in the target compound enhances lipophilicity (LogP ~3.5), favoring membrane penetration and target engagement in hydrophobic environments. This is critical in herbicides and antimicrobial agents, where cellular uptake is a limiting factor .

- Cyclopropane’s strain may confer metabolic resistance but limit adaptability .

- Functional Group Role : Carboxylic acids (e.g., target compound) are often involved in ionic interactions with target proteins, while urea derivatives (e.g., linuron) rely on hydrogen bonding for activity .

Activité Biologique

1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid functional group. Its molecular formula is C12H12Cl2O2, with a molecular weight of approximately 258.13 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology and materials science.

Synthesis

The synthesis of this compound typically involves reactions between cyclopentane derivatives and dichlorophenyl-containing reagents. Key methods include:

- Reagents : Commonly used reagents include dichloromethane and toluene.

- Conditions : Reactions require controlled temperatures and inert atmospheres to minimize side reactions. Catalysts such as Lewis acids may be employed to enhance reaction rates.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the dichlorophenyl group enhances binding affinity, potentially leading to inhibition or modulation of target activity. The cyclopentanecarboxylic acid moiety contributes to the compound's solubility and stability, which are crucial for its bioactivity.

Antihypertensive Properties

Research indicates that compounds similar to this compound may exhibit antihypertensive activity. This effect is hypothesized to occur through the reduction of peripheral vascular resistance.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules. This property may allow it to interfere with metabolic pathways relevant in various diseases.

Toxicity Studies

Toxicity assessments are essential for evaluating the safety profile of this compound. Preliminary studies suggest that it does not exhibit significant cytotoxic effects on human peripheral blood mononuclear cells at high concentrations, indicating a favorable safety margin for further development .

Case Study 1: Insecticidal Activity

Research on related compounds has demonstrated larvicidal activity against Aedes aegypti, a vector for several viral diseases. While specific data on this compound is limited, studies on similar structures highlight the importance of substituents on the aromatic ring in enhancing biological activity .

- LC50 Values : Compounds with similar structures exhibited LC50 values indicating effective insecticidal properties.

- Toxicity in Mammals : These studies also assessed toxicity in mammals, showing no adverse effects at certain dosages.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Toxicity |

|---|---|---|---|

| This compound | Structure | Potential antihypertensive and enzyme inhibition | Low toxicity in cell assays |

| Cyclopentanecarboxylic acid | Structure | Limited biological activity | Moderate toxicity |

| 3,4-Dichlorobenzoic acid | Structure | Anti-inflammatory properties | Low toxicity |

Q & A

Basic: What synthetic methodologies are commonly employed for 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid, and how do reaction parameters (e.g., pH, temperature) influence yield?

Answer:

The synthesis typically involves cyclopentane ring formation via cyclization reactions, followed by functionalization with the 3,4-dichlorophenyl group. Key steps include:

- Cyclization : Use of intramolecular alkylation or coupling reactions under controlled pH (e.g., acidic conditions for protonation of intermediates) .

- Electrophilic Substitution : Introducing the dichlorophenyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling, requiring anhydrous conditions and inert atmospheres to prevent side reactions.

- Critical Parameters :

- Purification : Recrystallization from ethanol/water mixtures enhances crystallinity, as seen in analogs with melting points 160–164°C .

Basic: What spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy :

- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (broad O-H stretch) confirm the carboxylic acid moiety.

- HPLC-MS : Validates purity (>95%) and molecular weight (theoretical MW: ~274 g/mol for analogs) .

Advanced: How do electronic effects of the 3,4-dichlorophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

The electron-withdrawing Cl groups deactivate the phenyl ring, directing electrophilic attacks to meta/para positions relative to substitution. This impacts:

- Nucleophilic Aromatic Substitution (NAS) : Limited reactivity due to reduced ring electron density, requiring strong nucleophiles (e.g., amides) and high temperatures.

- Electrophilic Reactions : Halogenation or nitration may proceed sluggishly, necessitating Lewis acid catalysts (e.g., FeCl₃) .

- Computational Modeling : Density Functional Theory (DFT) studies predict charge distribution and reactive sites, aiding in reaction design .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition) of this compound?

Answer:

Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:

- Standardized Assays : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) and validate enzyme sources (e.g., recombinant vs. native).

- Structure-Activity Relationship (SAR) : Compare activity with analogs (e.g., 4-chlorophenyl derivatives) to isolate substituent effects .

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., urea derivatives like DCPMU) that may interfere with assays .

Basic: What storage conditions are recommended to maintain the compound’s stability for long-term use?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group.

- Moisture Control : Use desiccants (silica gel) to avoid clumping or degradation.

- Light Sensitivity : Amber vials minimize photodegradation, critical for chlorine-substituted aromatics .

Advanced: What strategies improve the aqueous solubility of this compound for in vitro assays without derivatization?

Answer:

- Co-Solvent Systems : Use DMSO:water mixtures (≤5% DMSO) to enhance solubility while maintaining biocompatibility.

- pH Adjustment : Deprotonate the carboxylic acid (pH > pKa ~4.5) to form water-soluble carboxylates.

- Nanoparticle Encapsulation : Lipid-based nanoemulsions or cyclodextrin inclusion complexes improve bioavailability .

Advanced: How can metabolic pathways of this compound be tracked in environmental or biological systems?

Answer:

- Isotopic Labeling : Incorporate ¹³C or ³H isotopes into the cyclopentane ring to trace degradation products via scintillation counting or NMR .

- Metabolite Profiling : Employ GC-MS or HPLC-MS to detect intermediates like cis,cis-muconic acid (TCA cycle) or glutathione conjugates .

- Enzymatic Studies : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.